ethyl 4-(4-iodophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Ethyl 4-(4-iodophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C14H15IN2O2S and its molecular weight is 402.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.98990 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Derivatives
The synthesis of novel derivatives, such as chromone-pyrimidine coupled derivatives and monastrol analogs, is a prominent application area. These derivatives are synthesized under environmentally friendly conditions, showcasing the compound's utility in green chemistry. For example, ionic liquid-mediated synthesis has led to efficient production of novel derivatives with excellent yields and mild reaction conditions, indicating their potential in diverse biological activities and as intermediates in the synthesis of pharmacologically active agents (Nikalje et al., 2017), (Al-Masoudi et al., 2015).
Antimicrobial and Antifungal Activity
Ethyl 4-(4-iodophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate derivatives have been evaluated for their antimicrobial and antifungal activities. Studies have shown that certain derivatives exhibit potent antibacterial and antifungal properties, which are comparable to standard drugs like miconazole. This suggests their potential in developing new antimicrobial agents (Tiwari et al., 2018).
Anticancer Activity
The synthesis and evaluation of derivatives for anticancer activity is another significant application. For instance, a novel oxygen-bridged tricyclic Biginelli adduct has shown moderate anticancer activity against human breast cancer cell lines, presenting a new avenue for the development of anticancer agents (Ibrahim et al., 2017).
Larvicidal Activity
Derivatives of this compound have also been evaluated for larvicidal activity against Anopheles arabiensis. Studies have indicated that certain tetrahydropyrimidine pharmacophore series, particularly those with electron-withdrawing groups, exhibited promising larvicidal activity, which could contribute to the development of new insecticides (Bairagi et al., 2018).
Anti-diabetic Activity
Research into the anti-diabetic activity of dihydropyrimidine analogues reveals that certain compounds significantly display a better hypoglycemic effect in vivo. This suggests that modifications in the substituents present on the phenyl ring and the urea/thiourea group on pharmacophoric features can lead to potent anti-diabetic agents (Bairagi et al., 2020).
Properties
IUPAC Name |
ethyl 4-(4-iodophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJBQVCXZLLAMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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